tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
CAS No.: 163798-87-6
Cat. No.: VC21289667
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163798-87-6 |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | tert-butyl 2-(chloromethyl)benzimidazole-1-carboxylate |
| Standard InChI | InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 |
| Standard InChI Key | YNZUHDHIWWRGOR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl |
Introduction
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅ClN₂O₂ |
| Molecular Weight | 266.72 g/mol |
| CAS Number | 163798-87-6 |
| Appearance | White to light yellow solid |
| IUPAC Name | tert-butyl 2-(chloromethyl)benzimidazole-1-carboxylate |
| InChI Key | YNZUHDHIWWRGOR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl |
| Purity (Typical) | ≥99% |
The molecular structure contains a benzimidazole core (a fused benzene and imidazole ring system), with the chloromethyl group at the C-2 position providing a site for nucleophilic substitution reactions.
Synthetic Routes and Preparation Methods
Laboratory Synthesis
The synthesis of tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves a two-step process starting from 2-(chloromethyl)benzimidazole:
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Reaction of 2-(chloromethyl)benzimidazole with tert-butyl chloroformate
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The reaction proceeds in the presence of a base (typically triethylamine or pyridine) to neutralize the hydrochloric acid formed during the reaction
The reaction is generally conducted under inert atmosphere conditions (nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen. The base-mediated process facilitates the attachment of the tert-butyloxycarbonyl group to the nitrogen atom of the benzimidazole ring.
Industrial Production
Industrial-scale production follows similar synthetic pathways but employs larger reactors and more precise control of reaction parameters. Key considerations in industrial production include:
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Temperature control systems to manage exothermic reactions
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Precise monitoring of reactant concentrations
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Efficient purification methods to ensure high product purity
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Automation systems for process control and quality assurance
The scalability of this synthesis makes it suitable for commercial production, although specific industrial methods may involve proprietary modifications to enhance efficiency or reduce costs.
Chemical Reactivity
Types of Reactions
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate demonstrates versatile reactivity, particularly through its chloromethyl group. The compound participates in several types of reactions:
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Nucleophilic Substitution: The chloromethyl group serves as an excellent leaving group, facilitating replacement by various nucleophiles including amines, thiols, and alkoxides
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Oxidation Reactions: The benzimidazole ring can undergo oxidation to form N-oxides, which have distinct chemical properties and applications
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Reduction Reactions: Under appropriate conditions, the compound can be reduced to remove the tert-butyloxycarbonyl (Boc) protecting group, yielding the unprotected benzimidazole derivative
Common Reagents and Conditions
Various reagents and conditions are employed for different transformations of tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate:
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium thiocyanate, sodium methoxide | DMF or DMSO, room temperature to 80°C | Azides, thiocyanates, ethers |
| Oxidation | Hydrogen peroxide, m-CPBA | DCM, 0°C to room temperature | N-oxides |
| Reduction | LiAlH₄, NaBH₄ | THF, 0°C to room temperature | Reduced benzimidazole derivatives |
These reactions produce derivatives with altered chemical properties and potential biological activities, expanding the utility of this compound in medicinal chemistry and other research areas.
Applications in Research
Medicinal Chemistry Applications
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate serves as a valuable building block in medicinal chemistry, particularly in the development of compounds with therapeutic potential:
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Anticancer Research: Benzimidazole derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer)
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Antimicrobial Development: The compound serves as a precursor for synthesizing agents with potential antibacterial, antifungal, and antiparasitic activities
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Antiviral Compounds: Derivatives have been explored for their antiviral properties, with some showing promising activity against specific viral pathogens
The reactive chloromethyl group allows for the synthesis of a diverse array of compounds through nucleophilic substitution reactions, enabling the creation of focused libraries for structure-activity relationship studies.
Biological Research Applications
In biological research, tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate has applications in:
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Enzyme Inhibition Studies: The compound and its derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes
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Biochemical Pathway Exploration: The ability to form covalent bonds with nucleophilic sites on proteins makes this compound and its derivatives useful tools for investigating biological mechanisms
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Cellular Process Studies: Derivatives have been employed to study cellular processes such as DNA replication, protein synthesis, and signal transduction
Material Science Applications
Research into material applications includes:
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Electronic Materials: Exploration of benzimidazole derivatives for electronic and optoelectronic applications
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Polymeric Materials: Development of functional polymers with specific properties
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Sensing Materials: Creation of chemical sensors based on fluorescent or colorimetric properties
Biological Activity
Mechanisms of Action
The biological activity of tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate and its derivatives often stems from their ability to interact with specific biological targets:
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Enzyme Binding: The compound can interact with enzymes, potentially inhibiting their activity through covalent or non-covalent interactions
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Receptor Interactions: Derivatives may bind to cellular receptors, affecting downstream signaling pathways
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DNA/RNA Interaction: Some benzimidazole derivatives can interact with nucleic acids, influencing processes such as transcription and replication
Anticancer Activity
Studies on structurally similar benzimidazole derivatives have revealed significant anticancer potential:
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A (Benzimidazole derivative) | MCF-7 (Breast cancer) | 0.65 |
| Compound B (Benzimidazole derivative) | A549 (Lung cancer) | 2.41 |
| tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate | MCF-7 | Under investigation |
The anticancer activity of these compounds is attributed to various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and induction of apoptosis in cancer cells.
Antimicrobial Properties
Benzimidazole derivatives have demonstrated antimicrobial activity against various pathogens. Though specific data for tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate is limited, structurally similar compounds have shown promising results against bacterial and fungal species.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate:
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tert-butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate (CAS: 1002750-44-8): Contains an additional fluoro substituent at the 5-position of the benzimidazole ring
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tert-Butyl 1H-benzo[d]imidazole-1-carboxylate (CAS: 127119-07-7): Lacks the chloromethyl group at the 2-position
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tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: Contains a bromomethyl instead of chloromethyl group, potentially offering different reactivity
Comparative Properties
| Compound | Molecular Weight (g/mol) | Distinct Feature | Relative Reactivity |
|---|---|---|---|
| tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate | 266.72 | Chloromethyl group | Moderate |
| tert-butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate | 284.71 | 5-Fluoro substituent | Moderate |
| tert-Butyl 1H-benzo[d]imidazole-1-carboxylate | 218.26 | No 2-substituent | Lower |
The presence of different substituents affects the compounds' physicochemical properties, reactivity patterns, and potential biological activities .
Structure-Activity Relationships
Structure-activity relationship studies with benzimidazole derivatives have revealed several important correlations:
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The presence of the chloromethyl group enhances reactivity and provides a handle for further functionalization
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The tert-butyloxycarbonyl group serves as a protecting group and can influence solubility and bioavailability
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Additional substituents (such as the fluoro group in the related compound) can alter electronic properties and biological activity profiles
These structural variations allow for fine-tuning of properties for specific applications in medicinal chemistry and other research areas.
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